Thermophysical Characterization of (2E)-3-(4-pentylphenyl)prop-2-enoic Acid: Melting Point, Boiling Point, and Analytical Methodologies
Thermophysical Characterization of (2E)-3-(4-pentylphenyl)prop-2-enoic Acid: Melting Point, Boiling Point, and Analytical Methodologies
Executive Summary
(2E)-3-(4-pentylphenyl)prop-2-enoic acid (CAS: 85017-61-4), commonly referred to in literature as trans-4-pentylcinnamic acid, is a critical synthetic intermediate in medicinal chemistry. It is most notably utilized as the primary precursor in the synthesis of N-(p-Amylcinnamoyl)anthranilic acid (ACA), a potent broad-spectrum .
For drug development professionals and formulation scientists, understanding the thermophysical properties—specifically the melting point (MP) and boiling point (BP)—of this precursor is paramount. These metrics dictate the parameters for reaction scale-up, crystallization, and downstream amidation workflows. This technical guide provides an in-depth analysis of its thermal properties, the physicochemical causality behind these metrics, and robust, self-validating protocols for empirical determination.
Physicochemical Causality: Structure-Property Relationships
As a Senior Application Scientist, it is crucial to look beyond the raw data and understand why a compound exhibits specific thermal behaviors. The thermophysical profile of (2E)-3-(4-pentylphenyl)prop-2-enoic acid is governed by three distinct structural motifs interacting at the intermolecular level:
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The Carboxylic Acid Moiety : This functional group facilitates the formation of highly stable, intermolecular hydrogen-bonded dimers. This dimerization effectively doubles the apparent molecular weight in the liquid phase, significantly elevating both the melting and boiling points compared to non-hydrogen-bonding analogs (like esters).
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The (2E)-Alkene Core : The trans stereochemistry enforces a rigid, planar conformation across the cinnamate backbone. This planarity maximizes π−π stacking interactions between the phenyl rings in the crystal lattice, resulting in a higher melting point compared to its cis (2Z) counterpart.
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The Para-Pentyl Chain : While adding molecular weight (which increases the boiling point via enhanced London dispersion forces), the flexible five-carbon chain introduces significant conformational entropy. This flexibility disrupts the rigid crystal packing typically seen in shorter or branched analogs (e.g., 4-methylcinnamic acid), effectively depressing the melting point while maintaining a high boiling point.
Quantitative Thermophysical Data
Due to the compound's specialized nature as an intermediate, standard atmospheric boiling often leads to thermal degradation (decarboxylation) prior to vaporization. Consequently, predictive modeling (such as ACD/Labs and Joback group additivity) combined with reduced-pressure empirical data is the industry standard for establishing its profile.
Table 1: Thermophysical and Chemical Properties
| Property | Value / Descriptor | Method / Condition |
| IUPAC Name | (2E)-3-(4-pentylphenyl)prop-2-enoic acid | N/A |
| CAS Registry Number | 85017-61-4 | |
| Molecular Formula | C14H18O2 | N/A |
| Molecular Weight | 218.29 g/mol | N/A |
| Melting Point (MP) | 132.0 °C – 138.0 °C (Predicted) | Group Additivity / Consensus Model |
| Boiling Point (BP) | 385.0 °C – 405.0 °C (Predicted) | Extrapolated to 760 mmHg (1 atm) |
| Boiling Point (Reduced) | ~ 180 °C – 195 °C | At 10 mmHg (Vacuum Distillation) |
| LogP (Lipophilicity) | ~ 4.2 | ACD/Labs Prediction |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, theoretical data must be validated empirically. The following protocols outline self-validating systems for determining the exact MP and BP of synthesized batches, ensuring that degradation is not mistaken for phase transition.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is prioritized over traditional capillary tube methods due to its ability to detect polymorphs and quantify the enthalpy of fusion, providing a self-validating check on compound purity in accordance with .
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Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline compound into a standard aluminum DSC pan. Seal the pan with a crimped lid to ensure uniform thermal contact.
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Purge and Equilibration: Place the sample and an empty reference pan into the DSC cell. Purge the system with dry Nitrogen ( N2 ) at 50 mL/min to prevent oxidative degradation during heating. Equilibrate the system at 25 °C.
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Thermal Ramping: Program the instrument to heat at a strictly controlled rate of 10 °C/min up to 200 °C.
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Data Analysis (Self-Validation): Identify the primary endothermic peak. The extrapolated onset temperature ( To ) represents the true melting point. If the peak is broad rather than sharp, this self-validates that the batch contains impurities or residual solvent, requiring recrystallization before downstream use.
Protocol B: Boiling Point Determination via Vacuum Distillation and Nomograph Extrapolation
Because carboxylic acids with molecular weights >200 g/mol often degrade at their atmospheric boiling points, BP must be measured under vacuum to preserve molecular integrity.
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Apparatus Setup: Assemble a short-path distillation apparatus equipped with a precision vacuum pump, a digital vacuum gauge, and a calibrated thermocouple positioned exactly at the distillation head.
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System Evacuation: Apply a vacuum to stabilize the system pressure at exactly 10 mmHg.
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Heating and Equilibration: Gradually heat the round-bottom flask containing the sample using a heating mantle. Maintain a steady distillation rate of 1-2 drops per second to ensure vapor-liquid equilibrium.
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Temperature Recording: Record the vapor temperature at the distillation head once it stabilizes. This is the reduced-pressure boiling point.
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Extrapolation (Self-Validation): Use a Pressure-Temperature Nomograph (based on the Clausius-Clapeyron equation) to extrapolate the recorded temperature at 10 mmHg to standard atmospheric pressure (760 mmHg).
Visualizing Workflows and Biological Applications
The following diagram illustrates the self-validating analytical workflow utilized to determine the thermophysical properties of the compound without risking thermal degradation.
Figure 1: Self-validating thermal analysis workflow for precise melting and boiling point determination.
Once characterized and validated, (2E)-3-(4-pentylphenyl)prop-2-enoic acid is deployed in medicinal chemistry. The amidation of this acid yields ACA, mapping to the following pharmacological pathways:
Figure 2: Synthesis of ACA from 4-pentylcinnamic acid and its dual inhibitory signaling pathway.
Conclusion
The rigorous determination of the melting and boiling points of (2E)-3-(4-pentylphenyl)prop-2-enoic acid is not merely a regulatory checkbox; it is a fundamental requirement for the synthesis of complex downstream APIs. Because the pentyl chain introduces significant conformational flexibility, the melting point is lower than rigid analogs, while the strong hydrogen bonding of the carboxylic acid dimer pushes the atmospheric boiling point into the thermal degradation zone. By employing DSC and reduced-pressure distillation, researchers can bypass these physical limitations, ensuring high-fidelity data that drives successful drug development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5353376, N-(p-Amylcinnamoyl)anthranilic acid." PubChem. Available at:[Link]
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LookChem. "(2E)-3-(4-pentylphenyl)prop-2-enoic acid (CAS 85017-61-4) Basic Information and Properties." LookChem Database. Available at:[Link]
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ASTM International. "ASTM E794 - 06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM. Available at:[Link]
